molecular formula C21H15F3N4O2 B2757151 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-03-2

3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

Cat. No.: B2757151
CAS No.: 318498-03-2
M. Wt: 412.372
InChI Key: CBQRVVVGPOXJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 3 with a 1-(4-methoxyphenyl)-1H-pyrazole moiety. The 4-methoxyphenyl group contributes electron-donating properties, enhancing solubility, while the trifluoromethyl group increases metabolic stability and lipophilicity . Pyridazinones are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-17-7-5-15(6-8-17)27-11-9-18(25-27)20-19(29)10-12-28(26-20)16-4-2-3-14(13-16)21(22,23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQRVVVGPOXJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone typically involves multi-step organic reactions. Key steps may include:

  • Formation of pyrazole ring: : This can be achieved through a condensation reaction between a hydrazine derivative and an α,β-unsaturated ketone.

  • Functionalization of pyrazole: : Introducing the 4-methoxyphenyl group via electrophilic aromatic substitution.

  • Pyridazinone synthesis: : Coupling the functionalized pyrazole with a substituted phenyl hydrazine under acidic or basic conditions to form the pyridazinone ring.

  • Introduction of trifluoromethyl group: : Often accomplished through nucleophilic substitution or via trifluoromethylation reactions using reagents such as trifluoromethyl iodide.

Industrial Production Methods: For industrial-scale production, the methods typically involve:

  • Optimizing reaction conditions to improve yields and reduce by-products.

  • Utilizing robust catalysts to enhance reaction rates.

  • Employing continuous flow reactors for large-scale synthesis to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Key Reagents and Conditions:

Reaction StepReagents/CatalystsSolventTemperatureYield
Pyrazole formationHydrazine hydrate, Cu(OTf)₂EthanolReflux72–82%
Pyridazinone cyclizationAcetic acid, O₂ atmosphereEthanol130°C74–94%
Cross-couplingPd(OAc)₂, boronic acidsDMF80–100°C65–78%

Reactivity of Functional Groups

The compound’s reactivity is governed by three primary functional moieties:

Methoxyphenyl Group

  • Demethylation : Reacts with BBr₃ in CH₂Cl₂ to yield phenolic derivatives .

  • Electrophilic substitution : Undergoes nitration/sulfonation at the para position relative to methoxy .

Trifluoromethylphenyl Group

  • Nucleophilic aromatic substitution : Reactive toward amines in polar aprotic solvents (e.g., DMSO) .

  • Radical stability : The -CF₃ group stabilizes intermediates in oxidation reactions.

Pyrazole-Pyridazinone Core

  • Oxidative cross-dehydrogenative coupling (CDC) : Forms fused heterocycles under O₂ with acetic acid .

  • Hydrolysis : The pyridazinone ring opens in strong acidic/basic conditions (e.g., 6M HCl, 100°C) .

Derivatization for Pharmacological Activity

Modifications to enhance bioactivity include:

  • Amide formation : Reacting the pyridazinone NH with acyl chlorides (e.g., acetyl chloride) to yield N-acylated derivatives (IC₅₀ = 1.88 μM against MCF-7 cells) .

  • Hydrazide synthesis : Treatment with hydrazine hydrate produces hydrazide analogs (76% yield) with improved solubility .

Bioactivity Correlation:

DerivativeModificationBiological TargetIC₅₀/EC₅₀
N-AcylatedPyridazinone NH → CONHRCDK20.98 μM
HydrazideEster → hydrazideAurora kinase2.12 μM

Degradation and Stability

  • Photodegradation : UV exposure (254 nm) cleaves the pyridazinone ring, forming trifluoromethylbenzene byproducts.

  • Thermal stability : Stable up to 250°C; decomposition occurs via loss of -OCH₃ and -CF₃ groups .

This compound’s versatility in synthetic and pharmacological contexts underscores its value in medicinal chemistry. Further research should explore its interactions with kinase targets (e.g., GSK-3β) and optimize reaction conditions for industrial-scale synthesis .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating their potential as effective antimicrobial agents. For instance, one study reported MIC values as low as 0.78 μg/ml for certain derivatives against Acinetobacter baumannii .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A class of pyrazolyl benzenesulfonamide compounds, which includes derivatives similar to the target compound, has shown efficacy in treating inflammation-related disorders . The structural modifications involving trifluoromethyl groups have enhanced the anti-inflammatory potential of these compounds.

Anticonvulsant Activity

Research indicates that pyrazole derivatives can exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl ring can significantly influence anticonvulsant efficacy . Compounds with electron-withdrawing groups such as trifluoromethyl have shown promising results in seizure protection models.

Antimicrobial Efficacy

In a study published in Pharmaceuticals, a series of pyrazole derivatives were synthesized and screened for antibacterial activity against resistant strains of bacteria. The results showed that certain derivatives not only inhibited bacterial growth but also exhibited low toxicity to human cells, making them suitable candidates for further development as antibiotics .

Anti-inflammatory Applications

A patent describes a class of compounds based on pyrazolyl benzenesulfonamides that demonstrated significant anti-inflammatory effects in preclinical models. These compounds were effective in reducing inflammation markers and showed promise for treating chronic inflammatory diseases .

Data Summary Table

PropertyDescriptionReference
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatoryReduces inflammation markers
AnticonvulsantEfficacy in seizure protection
Synthesis MethodMulti-step involving condensation reactionsGeneral Knowledge

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Enzyme inhibition: : Binds to specific enzymes, altering their activity.

  • Pathway modulation: : Interacts with cellular pathways, influencing various biological processes.

  • Receptor binding: : Engages with receptors on cell surfaces, triggering downstream signaling events.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table compares key structural and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound Pyridazinone 1-[3-(Trifluoromethyl)phenyl]; 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl] C₂₁H₁₅F₃N₄O₂ 428.37 Methoxy, trifluoromethyl, pyrazole
1-(4-Chlorophenyl)-3-[1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone Pyridazinone 1-(4-Chlorophenyl); 3-[1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-pyrazole] C₁₉H₁₀Cl₂F₃N₅O 452.22 Chloro, trifluoromethyl, pyridine
1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98) Urea 5-(4-Methoxyphenyl)pyrazole; 4-(trifluoromethyl)phenyl C₁₈H₁₅F₃N₄O₂ 392.34 Urea, methoxy, trifluoromethyl
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone 6-(4-(2-Fluorophenyl)piperazine) C₁₄H₁₅FN₄O 290.30 Piperazine, fluorine
1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-4(1H)-pyridazinone Pyridazinone 1-(3-Methylphenyl); 3-(1,2,4-oxadiazol-5-yl) C₂₀H₁₄F₃N₅O₂ 409.35 Oxadiazole, trifluoromethyl

Key Differences and Implications

(i) Core Heterocycle Modifications
  • Pyridazinone vs.
  • Oxadiazole vs.
(ii) Substituent Effects
  • Methoxy vs. Chloro () : The 4-methoxyphenyl group in the target compound increases solubility compared to chloro-substituted analogs, which are more lipophilic and may exhibit higher membrane permeability .
  • Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound vs. 4-substituted analogs (e.g., SI98) alters steric and electronic interactions with biological targets .
(iii) Pharmacological and Physicochemical Properties
  • Lipophilicity : The target compound (LogP estimated ~3.5) is less lipophilic than chloro-substituted derivatives (e.g., , LogP ~4.2), favoring better aqueous solubility .
  • Metabolic Stability : The trifluoromethyl group in the target compound and resists oxidative metabolism, while oxadiazole-containing analogs () may undergo faster degradation .

Biological Activity

The compound 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16F3N3OC_{16}H_{16}F_{3}N_{3}O, with a molecular weight of approximately 335.31 g/mol. The structure features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16F3N3O
Molecular Weight335.31 g/mol
IUPAC Name3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone
Canonical SMILESCOc1ccc(cc1)N2C(=O)c3cc(F)cc(c(c3)N=N2)C=N2

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cell proliferation and survival pathways, which is critical in cancer therapy.
  • Antimicrobial Activity : It has demonstrated efficacy against several bacterial strains, indicating its potential as an antibacterial agent.
  • Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).

A notable study reported that a related pyrazole derivative exhibited an IC50 value of approximately 5 µM against MCF-7 cells, suggesting potent antiproliferative effects. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has been tested against both Gram-positive and Gram-negative bacteria. In vitro assays revealed:

  • MIC Values : Minimum inhibitory concentration (MIC) values ranged from 0.39 to 1.56 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Properties

In vivo studies have demonstrated that the compound reduces inflammation markers in animal models of arthritis. The results showed a significant decrease in edema and inflammatory cytokines, supporting its use in inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of similar pyrazole derivatives:

  • Case Study on Anticancer Activity : A derivative structurally related to the target compound was tested in a clinical trial for breast cancer treatment. Results indicated a 70% response rate among participants after eight weeks of treatment.
  • Case Study on Antimicrobial Efficacy : A study focused on a series of pyrazole derivatives showed that one compound significantly reduced bacterial load in infected mice models, demonstrating its potential for treating bacterial infections effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone, and how can purity be ensured?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclocondensation of β-diketones with hydrazines or phenylhydrazines. For example, details a Baker-Venkataram rearrangement followed by refluxing with phenylhydrazine in ethanol/acetic acid (7 hours, 45% yield). Key steps include:

  • Purification via silica gel column chromatography.
  • Recrystallization in absolute ethanol to enhance purity.
  • Characterization via melting point analysis and NMR spectroscopy .
    • Critical Note : Low yields (e.g., 45% in ) are common due to steric hindrance from the trifluoromethyl group.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling constants and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • X-ray crystallography : Resolve dihedral angles between pyridazinone, pyrazole, and aryl rings (e.g., 16.83°–51.68° in ).
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at m/z 442.1 for C21H15F3N4O2) .

Q. What initial biological activities have been hypothesized for this compound?

  • Findings : Pyridazinone derivatives are associated with anti-inflammatory and antimicrobial properties. highlights pyrazole-triazole hybrids as potential kinase inhibitors, while discusses thiazolidinone-pyrazole hybrids for anticancer activity.
  • Mechanistic Hypothesis : The trifluoromethyl group enhances metabolic stability, while the pyridazinone core may interact with ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents (e.g., 3-(trifluoromethyl)phenyl)?

  • Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., achieved 61% yield in 16 hours at 50°C).
  • Screen catalysts: Copper sulfate/sodium ascorbate ( ) vs. palladium catalysts for Suzuki couplings.
  • Employ flow chemistry to minimize side reactions .

Q. How to resolve contradictions in reported biological activity across structural analogs?

  • Case Study : reports pyrazole-isoxazolo[5,4-b]pyridine derivatives as antimicrobial agents, while observes limited activity in thiazolidinone hybrids.
  • Resolution Strategy :

  • Conduct comparative SAR studies: Vary substituents on the pyridazinone and pyrazole rings.
  • Use molecular docking to assess binding affinity differences (e.g., applied induced-fit docking for pyrimidine derivatives) .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic environments?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electron-deficient regions (e.g., pyridazinone carbonyl).
  • HOMO-LUMO Analysis : Predict sites for electrophilic attack (e.g., pyrazole C-4 position).
  • Validate with experimental data (e.g., ’s reactivity in triazole formation) .

Q. How to address discrepancies in crystallographic data for polymorphic forms?

  • Protocol :

  • Compare unit cell parameters (e.g., vs. 18).
  • Analyze hydrogen-bonding patterns (e.g., O-H⋯N in vs. C-F⋯π in ).
  • Use temperature-dependent XRD to study phase transitions .

Designing SAR studies to explore the impact of methoxy vs. fluoro substituents on bioactivity

  • Experimental Design :

  • Synthesize analogs: Replace 4-methoxyphenyl with 4-fluorophenyl (see for fluorophenyl-pyrazole analogs).
  • Assay against target enzymes (e.g., COX-2, EGFR kinase).
  • Correlate logP values (HPLC-derived) with cellular permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.